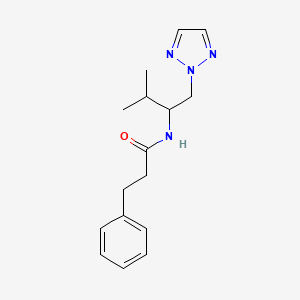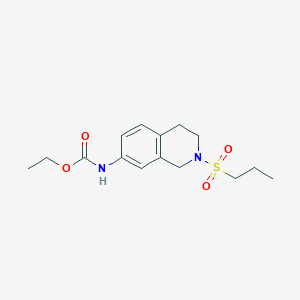
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a chloroethyl group attached to the tetrahydropyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of ethanolamine with organic acids and hydrogen chloride. The process includes the following steps:
Starting Materials: Ethanolamine and an organic acid catalyst.
Cyclization: The 2-chloroethylamine hydrochloride is then cyclized to form the tetrahydropyrimidine ring structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Setup: A reactor equipped with temperature and pressure control.
Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as crystallization or distillation to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of their function. This interaction can result in the disruption of cellular processes, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)methylamine:
Tris(2-chloroethyl)amine: Another nitrogen mustard with similar chemical properties.
Uniqueness
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to its tetrahydropyrimidine ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications.
Propiedades
IUPAC Name |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMUDHCBYRBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![2-(3,4-dimethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2935545.png)
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)



![8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2935553.png)
![2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2935554.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)
